molecular formula C5H10O5 B1641517 3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid

3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid

Cat. No. B1641517
M. Wt: 150.13 g/mol
InChI Key: WACQLQIAUWURGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa).

Scientific Research Applications

Polymerization and Polyesters

3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid is extensively used in the synthesis of polyesters. Research has shown that it serves as a base monomer in producing polyesters with varying molar masses and polydispersity indices, which are crucial in determining the physical properties of the polymers (Chikh, Tessier, & Fradet, 2008). Additionally, it's involved in the synthesis of hyperbranched polyesters, where its structure significantly influences the branching and molecular architecture of the final polymer (Magnusson, Malmström, & Hult, 2000).

Dendrimer Synthesis

This compound is a key building block in the construction of dendrimers, a type of polymer with a tree-like branched structure. Its use in dendrimer synthesis has been explored, particularly in the creation of benzylidene protected bis-MPA, which is a convenient dendrimer building block (Annby, Malmberg, Pettersson, & Rehnberg, 1998). Such dendrimers have potential applications in drug delivery and material science.

Catalysis and Organic Synthesis

In organic synthesis, 3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid derivatives have been utilized in the regioselective synthesis of various organic compounds. For instance, its use in the hydroarylation of propynoic acid derivatives with indoles, catalyzed by iron(III), demonstrates its versatility in synthesizing biologically and pharmaceutically significant compounds (Kutubi & Kitamura, 2011).

Environmental Applications

Interestingly, this compound has also found applications in environmental science. Hyperbranched aliphatic polyester grafted attapulgite, synthesized using 3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid, has been studied for its adsorption properties towards heavy metal ions, suggesting its potential use in water purification and environmental remediation (Liu & Wang, 2007).

properties

Product Name

3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid

InChI

InChI=1S/C5H10O5/c6-1-5(2-7,3-8)4(9)10/h6-8H,1-3H2,(H,9,10)

InChI Key

WACQLQIAUWURGA-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)C(=O)O)O

Canonical SMILES

C(C(CO)(CO)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pentaerythritol (10.0 g) in water (600 mL) was 5% platinum/carbon (hydrous article, 13.3 g). While maintaining pH of the reaction mixture to 6˜7 by means of 8% sodium hydrogen carbonate solution, it was stirred at 35° C. for 8 hours under an atmosphere of oxygen. After catalyst was filtered, and having removed, the reaction mixture was concentrated. After having put the obtained residue through ion exchange resin Amberlyst (Amberlyst: trade name) A-21 by means of 2N hydrochloric acid, it was purified by preparative medium pressure liquid chromatography W-prep 2XY (column: main column L, inject column M; automatic condition setting: dichloromethane:methanol=4:1, Rf=0.25, preparative isolation mode GR). Furthermore, the obtained residue was purified by preparative TLC (dichloromethane:methanol=4:1) to give the title compound (123 mg) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
13.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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